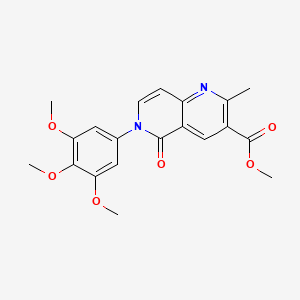

methyl 2-methyl-5-oxo-6-(3,4,5-trimethoxyphenyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Description

Methyl 2-methyl-5-oxo-6-(3,4,5-trimethoxyphenyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a synthetic naphthyridine derivative characterized by a fused bicyclic core (1,6-naphthyridine) with a ketone group at position 5, a methyl ester at position 3, and a 3,4,5-trimethoxyphenyl substituent at position 4.

Properties

IUPAC Name |

methyl 2-methyl-5-oxo-6-(3,4,5-trimethoxyphenyl)-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6/c1-11-13(20(24)28-5)10-14-15(21-11)6-7-22(19(14)23)12-8-16(25-2)18(27-4)17(9-12)26-3/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFQVNYDNNZFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-methyl-5-oxo-6-(3,4,5-trimethoxyphenyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 1,3-cyclopentadione with 3,4,5-trimethoxybenzaldehyde and malononitrile in the presence of a catalyst such as DMAP. The reaction typically occurs in ethanol under reflux conditions for several hours .

The crystal structure of this compound has been analyzed using X-ray diffraction techniques. The results indicate that the molecule adopts a specific conformation with distinct bond lengths and angles that are consistent with similar naphthyridine derivatives. The intermolecular interactions within the crystal lattice contribute to its stability and biological activity .

Antitumor Activity

Research has shown that naphthyridine derivatives exhibit notable antitumor properties. A study investigating various substituted naphthyridines found that modifications at specific positions (N-1 and C-7) significantly influence cytotoxic activity against murine and human tumor cell lines. For instance, compounds with a 2-thiazolyl group at the N-1 position demonstrated enhanced antitumor efficacy .

In vitro assays indicated that this compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The precise mechanism by which this compound exerts its biological effects involves several pathways:

- Topoisomerase Inhibition : Similar compounds have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent cell death in rapidly dividing cancer cells .

- Antioxidant Properties : The presence of methoxy groups in the structure may enhance its antioxidant capacity, providing protective effects against oxidative stress in cells.

Case Studies

Several studies have highlighted the biological potential of this compound:

- Cytotoxicity Assay : A cytotoxicity assay conducted on various cancer cell lines (e.g., MGC-803, HeLa) revealed that the compound exhibited significant antiproliferative effects compared to control groups. The IC50 values indicated substantial potency against these cell lines.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls. Histopathological examinations confirmed apoptosis in tumor tissues .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis | , |

| Topoisomerase Inhibition | Inhibits topoisomerase II | |

| Antioxidant | Reduces oxidative stress |

Table 2: Structural Characteristics

| Parameter | Value |

|---|---|

| Chemical Formula | C19H21N O5 |

| Molecular Weight | 329.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of the target compound include naphthyridine derivatives with variations in substituents at positions 2, 3, and 5. Below is a comparative analysis:

Key Observations:

- The trimethoxyphenyl group in the target compound distinguishes it from analogues with simpler aryl (e.g., phenyl) or heteroaryl (e.g., triazolyl) substituents. This group may improve binding to aromatic-rich biological targets (e.g., ATP pockets) due to methoxy-mediated hydrogen bonding .

- Carboxylic acid derivatives (e.g., Compound 143) exhibit ionizable groups, favoring aqueous solubility but requiring formulation adjustments for bioavailability .

Physicochemical Properties

- Solubility: The methyl ester in the target compound improves organic solubility compared to free carboxylic acids (e.g., Compound 143). However, analogues with polar triazole or dimethylamino groups (CAS 1374510-86-7) may show balanced solubility in polar aprotic solvents .

- Hydrogen Bonding: The 3,4,5-trimethoxyphenyl group provides three methoxy donors, enabling stronger hydrogen-bonding networks than monosubstituted aryl analogues (e.g., 4-methoxyphenyl in QY-3609) .

Pharmacological Activity

While direct activity data for the target compound are unavailable, insights can be extrapolated from analogues:

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 2-methyl-5-oxo-6-(3,4,5-trimethoxyphenyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate, and how can reaction conditions be optimized?

Answer: The synthesis of naphthyridine derivatives often involves cyclocondensation or multi-step functionalization. A validated approach for analogous compounds involves:

- Reagent selection : Use a Vilsmeier reagent (e.g., POCl₃/DMF) to facilitate cyclization, as demonstrated in the synthesis of 8-(α-hydroxybenzyl)-6-methyl-5-oxo-2-styryl-5,6-dihydro-1,6-naphthyridine derivatives .

- Solvent optimization : Reflux in glacial acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst, achieving ~78% yield after 8–10 hours (adapted from pyrimidine derivative synthesis) .

- Purification : Recrystallization from ethyl acetate-ethanol (3:2) yields high-purity crystals suitable for X-ray diffraction .

Q. Key parameters for optimization :

| Variable | Range Tested | Optimal Condition | Yield Impact |

|---|---|---|---|

| Reaction Time | 6–12 h | 8–10 h | Maximizes yield (78%) |

| Catalyst Load | 1–2 eq. | 1.5 eq. NaOAc | Balances reactivity and byproducts |

| Solvent Ratio | 1:1 to 3:1 | Acetic acid/anhydride (1:1) | Enhances cyclization efficiency |

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural conformation of this compound?

Answer:

- X-ray crystallography : Resolves stereochemical ambiguities. For example, in related pyrimidine derivatives, the pyrimidine ring adopts a flattened boat conformation with a puckering deviation of 0.224 Å and dihedral angles >80° between fused rings .

- NMR/IR spectroscopy :

- ¹H NMR : Look for methoxy proton signals at δ 3.7–3.9 ppm and aromatic protons in the δ 6.8–7.5 ppm range.

- IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and naphthyridine ring vibrations at ~1600 cm⁻¹.

- Tautomerism analysis : Compare experimental data with DFT calculations to rule out keto-enol or ring-puckering tautomers .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the anticancer potential of this compound, including mechanistic and selectivity studies?

Answer:

Q. Experimental Design Table :

| Assay Type | Parameters | Controls | Expected Outcome |

|---|---|---|---|

| Cytotoxicity | MTT assay, 48 h exposure | DMSO vehicle, cisplatin (positive control) | IC₅₀ < 10 μM in cancer cells |

| Apoptosis | Flow cytometry (Annexin V/PI) | Staurosporine (inducer) | >30% apoptotic cells at 25 μM |

Q. What strategies resolve contradictions between computational predictions and crystallographic data for this compound’s conformation?

Answer: Discrepancies often arise from solvent effects or dynamic motion. Mitigation strategies include:

- Solvent inclusion in DFT : Model the compound in explicit solvent (e.g., ethyl acetate) to mimic crystallization conditions .

- Conformational sampling : Use molecular dynamics (MD) simulations to assess ring puckering flexibility, comparing RMSD values with X-ray data .

- Hydrogen bonding analysis : Validate bifurcated C–H···O interactions observed in crystal packing (e.g., 2.48–2.65 Å bond lengths) .

Q. What methodologies assess the environmental persistence and ecotoxicological risks of this compound?

Answer: Adapt frameworks from long-term environmental studies (e.g., Project INCHEMBIOL ):

- Degradation studies :

- Hydrolysis : Test stability at pH 4–9, monitoring via HPLC.

- Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight degradation.

- Bioaccumulation : Measure logP (predicted ~2.5) and BCF (bioconcentration factor) in zebrafish models.

- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48 h LC₅₀) and algal growth inhibition tests .

Q. Environmental Fate Parameters :

| Property | Method | Prediction |

|---|---|---|

| Water Solubility | EPI Suite | ~15 mg/L (low) |

| Soil Adsorption | OECD 106 | Koc = 1200 L/kg (moderate mobility) |

| Half-life (Hydrolysis) | EPA 1615 | t₁/₂ = 14 days (pH 7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.